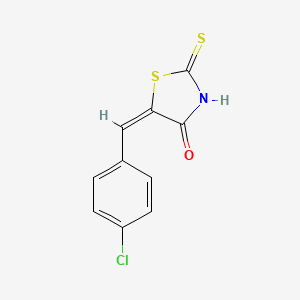

(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

Molecular Docking and Spectroscopic Analysis : A study by Venil et al. (2021) detailed the FT-IR and FT-Raman investigation of a related compound, highlighting its synthesis, quantum chemical analysis, and molecular docking studies. The research showed the compound's potential bioactivity based on global reactivity parameters obtained from frontier molecular orbital analysis. Molecular docking studies further suggested the compound's pharmacological importance, indicating its utility in designing drugs with specific biological targets (Venil et al., 2021).

Novel Synthesis Methods : Research by Holla et al. (2005) introduced a novel three-component synthesis method for triazinothiazolones, demonstrating an innovative approach to creating structurally diverse thiazole derivatives. Some of the synthesized compounds were evaluated for their antibacterial activity, suggesting their potential as antimicrobial agents (Holla et al., 2005).

Biological Evaluation and Potential Applications

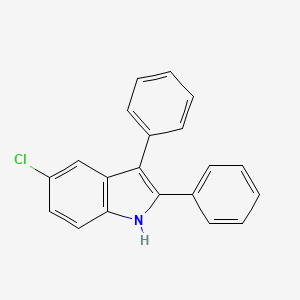

Antifungal and Antibacterial Activities : A study by Ibrahim et al. (2021) synthesized new derivatives of indole, benzotriazole, and thioacetyl chloride, including a focus on 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. These compounds were assessed for their antifungal and antibacterial activities, showcasing the potential pharmaceutical applications of thiazole derivatives (Ibrahim et al., 2021).

Cytotoxic Activity Against Cancer Cells : Research by Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for rapid synthesis of thiazole derivatives bearing a coumarin nucleus. Their cytotoxic activities were evaluated against human keratinocytes, indicating that these compounds possess potent cytotoxic activity and could be explored further for their anticancer potential (Gomha & Khalil, 2012).

properties

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWUQEXWRIIIKB-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362486 |

Source

|

| Record name | (5E)-5-[(4-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81154-18-9 |

Source

|

| Record name | (5E)-5-[(4-Chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B1347356.png)